Sphagnum acid
Overview
Description
Sphagnum acid is a naturally occurring compound found in sphagnum moss. It has gained attention in recent years due to its potential for use in scientific research. Sphagnum acid has been found to have various biochemical and physiological effects, making it a promising tool for studying cellular and molecular processes.
Scientific Research Applications
Ethnopharmacological Relevance
Sphagnum mosses, including Sphagnum acid, have been historically used for medicinal purposes. The application of Sphagnum peat in surgery began in 1882, with peat moss dressings developed in the 1880s. These practices were particularly noted during World War I. Sphagnum acid was initially isolated from Sphagnum mosses in 1899 and was found to be a mixture of phenols dominated by sphagnum acid. This substance had two meanings: (1) a chemical substance isolated from Sphagnum mosses, and (2) a product of dry distillation of peat used in skin diseases due to its antiseptic properties. Today, however, neither form of sphagnol, which includes sphagnum acid, is in use medicinally (Drobnik & Stebel, 2017).
Organizational Composition and Ecology
Sphagnum moss, including compounds like sphagnum acid, plays a critical role in creating acidic, nutrient-poor, cold, and anoxic environments in peat bogs. These characteristics help Sphagnum to outcompete other plants for light and contribute to the evolution of the genus (Breemen, 1995).
Chemical Properties and Synthesis
Sphagnum acid, a cinnamic acid derivative, has been synthesized for study purposes. This compound, which occurs naturally in the cell walls of Sphagna, can be produced synthetically through the condensation of phenol and acetonedicarboxylic acid (Wächter & Rudolph, 1984).
Interaction with Water and Air
Sphagnum, including sphagnum acid, influences the chemistry of peat-accumulating wetlands. It releases polyuronic acids, which create acidic conditions in bogs and slow down the decay process, making Sphagnum over-represented in peat. This interaction with water and air is crucial to the ecology of these wetlands (Clymo, 1987).
Environmental and Microbial Interactions
Sphagnum mosses, including sphagnum acid, create a specific microhabitat within peatlands. These environments are characterized by high acidity, low temperature, and nutrient scarcity, shaping the bacterial communities associated with Sphagnum. Studies have shown the presence of diverse bacterial populations, including nitrogen-fixing bacteria, which may be essential for the ecology and health of these mosses (Opelt et al., 2007).
Pollution Remediation
Sphagnum moss peat, containing compounds like sphagnum acid, has been utilized in pollution remediation. It has been shown to be effective in removing hexavalent chromium from aqueous solutions, suggesting its potential as a low-cost, eco-friendly solution for water treatment (Sharma & Forster, 1993).
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)pent-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-5,12H,6H2,(H,13,14)(H,15,16)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWYJJSQRYBVGK-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=O)O)/CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255609 | |
Record name | (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sphagnum acid | |
CAS RN |
57100-28-4 | |
Record name | (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57100-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sphagnum acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057100284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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